Ethyl 2-{[4,6-dimethyl-3-(2-phenylacetamido)thieno[2,3-B]pyridin-2-YL]formamido}acetate
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Overview
Description
Ethyl 2-{[4,6-dimethyl-3-(2-phenylacetamido)thieno[2,3-B]pyridin-2-YL]formamido}acetate is a complex organic compound that belongs to the class of thieno[2,3-B]pyridines This compound is characterized by its unique structure, which includes a thieno[2,3-B]pyridine core, a phenylacetamido group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[4,6-dimethyl-3-(2-phenylacetamido)thieno[2,3-B]pyridin-2-YL]formamido}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-B]pyridine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and α-bromoacetophenone, under basic conditions to form the thieno[2,3-B]pyridine core.
Introduction of the Phenylacetamido Group: The phenylacetamido group is introduced through an amide coupling reaction between the thieno[2,3-B]pyridine derivative and phenylacetic acid, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4,6-dimethyl-3-(2-phenylacetamido)thieno[2,3-B]pyridin-2-YL]formamido}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenylacetamido group, where nucleophiles like amines or thiols can replace the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amine or thiol derivatives
Scientific Research Applications
Ethyl 2-{[4,6-dimethyl-3-(2-phenylacetamido)thieno[2,3-B]pyridin-2-YL]formamido}acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structure and biological activity.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Material Science: The thieno[2,3-B]pyridine core is of interest in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Ethyl 2-{[4,6-dimethyl-3-(2-phenylacetamido)thieno[2,3-B]pyridin-2-YL]formamido}acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation, microbial growth, or cancer cell viability.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain a thiophene ring, are known for their anti-inflammatory and anesthetic properties.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which contain a pyridine ring, are known for their roles in biological systems and therapeutic applications.
Uniqueness
Ethyl 2-{[4,6-dimethyl-3-(2-phenylacetamido)thieno[2,3-B]pyridin-2-YL]formamido}acetate is unique due to its combined thieno[2,3-B]pyridine and phenylacetamido structure, which imparts distinct biological activities and potential therapeutic applications not commonly found in other similar compounds.
Properties
IUPAC Name |
ethyl 2-[[4,6-dimethyl-3-[(2-phenylacetyl)amino]thieno[2,3-b]pyridine-2-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-4-29-17(27)12-23-21(28)20-19(18-13(2)10-14(3)24-22(18)30-20)25-16(26)11-15-8-6-5-7-9-15/h5-10H,4,11-12H2,1-3H3,(H,23,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEVDMREBROWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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